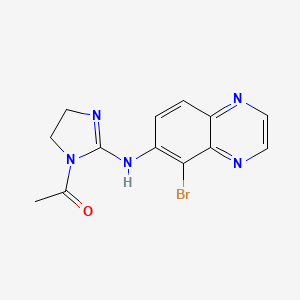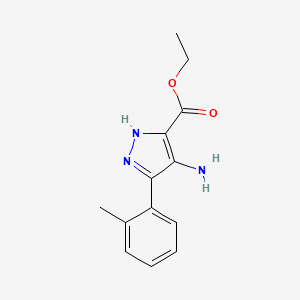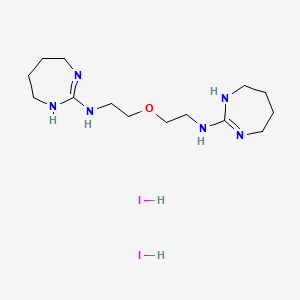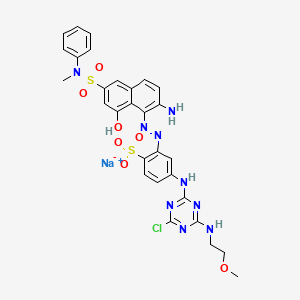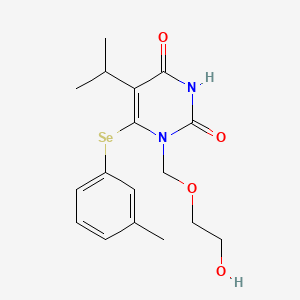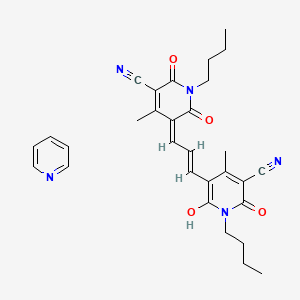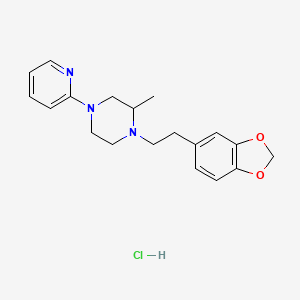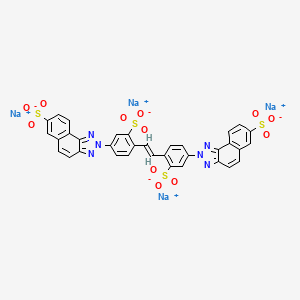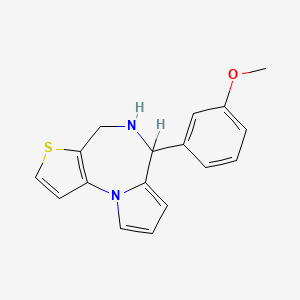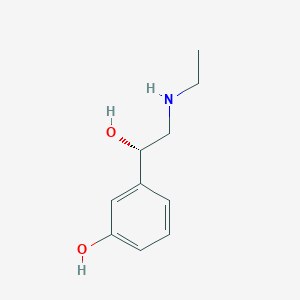
Etilefrine, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etilefrine, (S)-, is a sympathomimetic amine belonging to the 3-hydroxy-phenylethanolamine series. It is primarily used as a cardiac stimulant and antihypotensive agent. This compound is known for its ability to treat orthostatic hypotension of neurological, cardiovascular, endocrine, or metabolic origin . It works by increasing cardiac output, stroke volume, venous return, and blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of etilefrine hydrochloride involves several steps:
Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent, stirred, and dissolved. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture is allowed to react for 3-6 hours, followed by the addition of hydrochloric acid to adjust the pH to 0.5-1.5.
Reduction: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is dissolved in an alcohol solvent and heated. A catalyst is added, and the mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours under a relative pressure of not greater than 0.05MPa.
Industrial Production Methods
The industrial production of etilefrine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized to minimize reaction byproducts, maximize product yield, and reduce production costs and environmental pollution .
Analyse Chemischer Reaktionen
Types of Reactions
Etilefrine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation using catalysts such as palladium or platinum.
Substitution: N-ethylbenzylamine, hydrochloric acid.
Major Products Formed
Oxidation: Oxidized derivatives of etilefrine.
Reduction: Etilefrine hydrochloride.
Substitution: Alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride.
Wissenschaftliche Forschungsanwendungen
Etilefrine has a wide range of scientific research applications:
Wirkmechanismus
Etilefrine exerts its effects by acting as an adrenergic agonist, primarily targeting α1 and β1 receptors . It stimulates these receptors, leading to increased cardiac output, stroke volume, venous return, and blood pressure . The compound’s interaction with adrenergic receptors in the sympathetic nervous system results in vasoconstriction and increased heart rate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylephrine: Another sympathomimetic amine used as a decongestant and vasopressor.
Ephedrine: A sympathomimetic amine used to prevent low blood pressure during spinal anesthesia.
Pseudoephedrine: A sympathomimetic amine used as a decongestant.
Uniqueness of Etilefrine
Etilefrine is unique in its higher affinity for β1 adrenergic receptors compared to β2 receptors . This specificity makes it particularly effective in increasing cardiac output and blood pressure without significantly affecting peripheral vascular resistance .
Eigenschaften
CAS-Nummer |
95585-90-3 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
3-[(1S)-2-(ethylamino)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
SQVIAVUSQAWMKL-SNVBAGLBSA-N |
Isomerische SMILES |
CCNC[C@H](C1=CC(=CC=C1)O)O |
Kanonische SMILES |
CCNCC(C1=CC(=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



